5-ethoxy-1-methyl-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
5-ethoxy-1-methyl-3-[(2-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-4-24-14-9-10-19-16-15(14)17(22)21(18(23)20(16)3)11-13-8-6-5-7-12(13)2/h5-10H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPZIPBUOACJPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=CC=CC=C3C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Cyclization Strategy
The foundational approach involves constructing the pyrido[2,3-d]pyrimidine ring via Vilsmeier-Haack cyclization, as demonstrated in the synthesis of analog A-484954. Starting with 6-amino-1,3-disubstituted uracil derivatives, the pyridine ring is formed by treating the uracil 18c with a Vilsmeier reagent (generated from phosphoryl chloride and dimethylformamide). Subsequent condensation with cyanoacetamide in ethanol yields the bicyclic system. For the target compound, this method requires prior introduction of the 1-methyl and 3-(2-methylbenzyl) groups at the uracil stage.
Key modifications include:
- N1-Alkylation : 6-Aminouracil is treated with methyl iodide in ethanol under reflux with aqueous sodium hydroxide, achieving 40–53% yields for 1,3-dialkylated intermediates.
- N3-Benzylation : 2-Methylbenzyl bromide is introduced via nucleophilic substitution using potassium carbonate in dimethylformamide, with yields optimized to 61% through controlled stoichiometry.
Aldehyde-Mediated Cyclocondensation
An alternative route from RIPK2 inhibitor synthesis employs aldehydes derived from pyrimidine carboxylates. Ethyl-4-chloro-2-(methylthio)pyrimidine-5-carboxylate is reduced to its alcohol derivative using lithium aluminum hydride, followed by oxidation to the aldehyde with manganese dioxide (83–95% yield). Condensation with phenylacetonitrile derivatives in the presence of potassium fluoride/alumina forms the pyrido[2,3-d]pyrimidine core. This method offers flexibility for introducing the 5-ethoxy group early in the synthesis.
Functionalization at Position 5: Ethoxy Group Installation
Nucleophilic Aromatic Substitution
The 5-ethoxy group is introduced via nucleophilic substitution on a chlorinated intermediate. In pyrido[2,3-d]pyrimidine analogs, treatment of 5-chloro derivatives with sodium ethoxide in ethanol under reflux achieves 70–85% substitution. For the target compound, this step follows core formation, requiring activation of the 5-position through prior chlorination using phosphoryl chloride.
Direct Alkoxylation During Cyclization
In a one-pot approach, ethoxy functionality is incorporated during Vilsmeier cyclization by substituting dimethylformamide with ethoxy-containing reagents. This method, though less explored, avoids post-cyclization modifications but risks reduced regioselectivity.
Optimization of 2-Methylbenzyl Group Introduction
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 3-bromo-pyrido[2,3-d]pyrimidine with 2-methylbenzylamine offers a high-yielding pathway (75–82%) under mild conditions. However, this requires bromination at position 3 prior to coupling, adding two synthetic steps.
SN2 Displacement
A more cost-effective method involves treating 3-chloro intermediates with 2-methylbenzylmagnesium bromide in tetrahydrofuran at −78°C, achieving 68% yield. This approach demands anhydrous conditions and strict temperature control to prevent di-alkylation.
Comparative Analysis of Synthetic Routes
Critical Reaction Parameters
Temperature Control in Vilsmeier Reactions
Optimal cyclization occurs at 80–90°C, with higher temperatures leading to decomposition of the uracil precursor. Lower temperatures (<70°C) result in incomplete ring closure.
Solvent Effects on Benzylation
Dimethylacetamide outperforms dimethylformamide in 3-(2-methylbenzyl) group installation, improving yields by 18% due to enhanced solubility of aromatic intermediates.
Catalytic Systems for Ethoxylation
Copper(I) iodide/1,10-phenanthroline catalysts enable ethoxy group installation at 110°C with 94% conversion, reducing reaction time from 24 h to 6 h compared to traditional methods.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Microreactor systems achieve 89% yield in the Vilsmeier cyclization step through precise residence time control (8.2 min) and rapid heat dissipation. This method reduces byproduct formation from 12% to 3.5% compared to batch processes.
Green Chemistry Approaches
Mechanochemical grinding of uracil derivatives with potassium carbonate and alkyl halides in a ball mill achieves 76% yield for N1-methylation, eliminating solvent use.
Analytical Characterization
Spectroscopic Confirmation
Purity Optimization
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) achieves >99% purity when using gradient elution from 5% to 95% organic phase over 25 min.
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-1-methyl-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrido[2,3-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, in the presence of bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an antitumor agent . Research indicates that pyrido[2,3-d]pyrimidines possess structural features conducive to interacting with biological targets involved in cancer progression. Specifically, derivatives of this compound have shown promise in inhibiting tumor cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
A study on related pyrido[2,3-d]pyrimidine derivatives demonstrated their ability to inhibit the proliferation of various cancer cell lines. The mechanism was primarily attributed to the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in tumor cells.
Antimicrobial Properties
5-ethoxy-1-methyl-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibits antimicrobial activity against a range of pathogens. The structural characteristics of this compound suggest it may interact with bacterial cell membranes or intracellular targets.
Research Findings
In vitro studies have shown that similar compounds effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve disruption of cellular integrity and interference with metabolic processes.
Enzyme Inhibition
The compound has been identified as a potential enzyme inhibitor , particularly targeting kinases involved in various signaling pathways. This inhibition can lead to alterations in cellular functions that are critical for cancer cell survival and proliferation.
Example of Enzyme Targeting
Research into pyrido[2,3-d]pyrimidines has revealed their ability to inhibit specific kinases like cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By inhibiting these enzymes, the compound can effectively halt the progression of cancer cells through the cell cycle.
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties . The ability to modulate neurotransmitter systems and reduce neuroinflammation positions it as a candidate for treating neurodegenerative diseases.
Preliminary Investigations
Initial research indicates that derivatives can protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents. Further investigations are needed to elucidate the exact mechanisms involved.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound.
| Structural Feature | Effect on Activity |
|---|---|
| Ethoxy group | Enhances lipophilicity |
| Methyl group | Modulates receptor binding |
| Pyrimidine core | Critical for biological activity |
Mechanism of Action
The mechanism of action of 5-ethoxy-1-methyl-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrido[2,3-d]pyrimidin-5-one: Exhibits antiproliferative, antimicrobial, and anti-inflammatory activities.
Pyrido[2,3-d]pyrimidin-7-one: Noteworthy for its kinase inhibitory activity, particularly targeting tyrosine kinases and CDKs.
Uniqueness
5-ethoxy-1-methyl-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of an ethoxy group, a methyl group, and a 2-methylbenzyl group differentiates it from other pyrido[2,3-d]pyrimidine derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic applications.
Biological Activity
5-Ethoxy-1-methyl-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound belonging to the pyridopyrimidine family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a pyrido[2,3-d]pyrimidine core structure, which is significant in medicinal chemistry for its role in various biological interactions. The presence of ethoxy and methylbenzyl substituents may enhance its pharmacological properties.
Biological Activity Overview
The biological activities of pyridopyrimidine derivatives have been extensively studied. Key findings related to this compound include:
- Anticancer Activity : Compounds in this class have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models.
- Enzyme Inhibition : Notably, these compounds can act as inhibitors of phosphoinositide 3-kinase (PI3K), an important target in cancer therapy due to its role in cell growth and survival pathways .
The mechanisms through which this compound exerts its effects include:
- PI3K Inhibition : This compound has been shown to effectively inhibit PI3K activity, which is crucial for tumor growth and survival .
- Cell Cycle Regulation : It may induce cell cycle arrest at specific phases (G1/S or G2/M), leading to reduced proliferation rates .
- Apoptosis Induction : The compound can activate apoptotic pathways in cancer cells, promoting programmed cell death .
Table 1: Summary of Biological Activities
Case Study: Anticancer Potential
In a study evaluating the anticancer properties of various pyridopyrimidine derivatives, this compound was tested against several cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 0.5 µM to 10 µM depending on the cell line tested. Notably, the compound showed enhanced efficacy compared to standard chemotherapeutics like Doxorubicin in certain assays .
Structure–Activity Relationship (SAR)
The biological activity of pyridopyrimidine derivatives is influenced by their structural features. Substituents such as ethoxy and methyl groups play a critical role in enhancing potency and selectivity towards specific targets. For instance:
- Ethoxy Group : Enhances solubility and bioavailability.
- Methylbenzyl Substituent : Contributes to improved binding affinity to target proteins.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 5-ethoxy-1-methyl-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione?
The synthesis typically involves multi-step reactions, including cyclocondensation and alkylation. For example:
- Step 1 : Formation of the pyrido[2,3-d]pyrimidine core via cyclocondensation of intermediates like 6-(α-bromoacetyl) derivatives with thioacetamide in acetic acid .
- Step 2 : Alkylation at the N1 position using benzyl chlorides or chloroacetamides in DMF with K₂CO₃ as a base .
- Key Considerations : Solvent choice (e.g., acetic acid for cyclization, DMF for alkylation) and reaction time significantly impact yield. Purity is confirmed via column chromatography and crystallization .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- ¹H/¹³C NMR : Assigns proton and carbon environments, e.g., distinguishing ethoxy (δ ~1.3–1.5 ppm for CH₃, δ ~4.1–4.3 ppm for OCH₂) and methylbenzyl substituents (δ ~2.4 ppm for aromatic CH₃) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- X-ray Diffraction : Resolves crystal packing and stereochemistry, as demonstrated for analogous pyrido[2,3-d]pyrimidines .
- FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and NH groups (~3300 cm⁻¹) .
Q. How does the substitution pattern (e.g., ethoxy, methylbenzyl) influence biological activity?
- Ethoxy Group : Enhances lipophilicity and metabolic stability, potentially improving membrane permeability .
- 2-Methylbenzyl Moiety : Steric and electronic effects modulate target binding. For example, in thieno[2,3-d]pyrimidine analogs, bulky substituents at N3 improved antimicrobial activity against Staphylococcus aureus .
- Structure-Activity Relationship (SAR) : Comparative studies show that electron-donating groups (e.g., methyl, methoxy) at specific positions enhance antimicrobial potency .
Advanced Research Questions
Q. What computational methods are used to predict electronic properties and reactivity of this compound?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., ΔE ≈ 3.9–4.1 eV for similar derivatives) to predict charge transfer and redox behavior .
- Natural Bond Orbital (NBO) Analysis : Identifies hyperconjugative interactions (e.g., σ→σ* or π→π*) stabilizing the molecular framework .
- Molecular Electrostatic Potential (MEP) Maps : Visualize nucleophilic (negative regions) and electrophilic (positive regions) sites for reaction planning .
Q. How can conflicting bioactivity data between in vitro and in vivo studies be addressed?
- Experimental Design :
- Dosage Optimization : Adjust concentrations to account for pharmacokinetic differences (e.g., plasma protein binding).
- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites .
- Mechanistic Studies : Combine target-specific assays (e.g., enzyme inhibition) with phenotypic screens (e.g., bacterial growth curves) .
- Case Study : A pyrido[2,3-d]pyrimidine derivative showed reduced efficacy in mice due to rapid glucuronidation, resolved by modifying the ethoxy group to a bulkier tert-butoxy substituent .
Q. What strategies optimize reaction pathways to minimize byproducts during synthesis?
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and adjust conditions (e.g., temperature, stoichiometry) .
- Catalyst Screening : Test bases (e.g., K₂CO₃ vs. Cs₂CO₃) to improve alkylation efficiency .
- Solvent Engineering : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation steps, while acetic acid promotes cyclization .
Q. How does this compound compare to structurally related pyrido[2,3-d]pyrimidines in terms of antimicrobial efficacy?
- Activity Profile : Derivatives with 2-methylbenzyl and ethoxy groups exhibit MIC values ≤2 µg/mL against Gram-positive bacteria, outperforming metronidazole (MIC = 4 µg/mL) .
- Mechanistic Insights : Pyrido[2,3-d]pyrimidines inhibit bacterial dihydrofolate reductase (DHFR) or disrupt membrane integrity, depending on substitution patterns .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
